4-(3,4-Difluorophenyl)-2-nitrophenol 4-(3,4-Difluorophenyl)-2-nitrophenol
Brand Name: Vulcanchem
CAS No.: 1261909-09-4
VCID: VC11752935
InChI: InChI=1S/C12H7F2NO3/c13-9-3-1-7(5-10(9)14)8-2-4-12(16)11(6-8)15(17)18/h1-6,16H
SMILES: C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)[N+](=O)[O-])O
Molecular Formula: C12H7F2NO3
Molecular Weight: 251.18 g/mol

4-(3,4-Difluorophenyl)-2-nitrophenol

CAS No.: 1261909-09-4

Cat. No.: VC11752935

Molecular Formula: C12H7F2NO3

Molecular Weight: 251.18 g/mol

* For research use only. Not for human or veterinary use.

4-(3,4-Difluorophenyl)-2-nitrophenol - 1261909-09-4

Specification

CAS No. 1261909-09-4
Molecular Formula C12H7F2NO3
Molecular Weight 251.18 g/mol
IUPAC Name 4-(3,4-difluorophenyl)-2-nitrophenol
Standard InChI InChI=1S/C12H7F2NO3/c13-9-3-1-7(5-10(9)14)8-2-4-12(16)11(6-8)15(17)18/h1-6,16H
Standard InChI Key OUWVHPMLIOFKDJ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)[N+](=O)[O-])O
Canonical SMILES C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)[N+](=O)[O-])O

Introduction

Structural and Nomenclature Considerations

The compound’s systematic IUPAC name, 4-(3,4-difluorophenyl)-2-nitrophenol, reflects its substitution pattern:

  • A phenolic hydroxyl group (–OH) at C1.

  • A nitro group (–NO₂) at C2.

  • A 3,4-difluorophenyl moiety (–C₆H₃F₂) at C4.

This arrangement creates a sterically hindered structure due to the proximity of the nitro and hydroxyl groups, which likely influences its acidity, solubility, and reactivity. Comparative analysis with 4-nitrophenol (pKₐ = 7.15) suggests that the electron-withdrawing nitro and fluorine substituents would further lower the phenolic hydroxyl’s pKₐ, enhancing its acidity.

Hypothetical Synthesis Pathways

While no published methods explicitly describe the synthesis of 4-(3,4-difluorophenyl)-2-nitrophenol, analogous routes for fluorinated nitrophenols provide a framework for its preparation.

Coupling Reactions

An alternative approach, inspired by the synthesis of 2-fluoro-4-nitrophenol , could involve:

  • Nucleophilic Aromatic Substitution: Reacting 3,4-difluoronitrobenzene with a phenolic precursor under basic conditions.

  • Acid Neutralization: Converting the intermediate phenolate to the free phenol via acid treatment.

For example:

3,4-Difluoronitrobenzene+PhenolateBase4-(3,4-Difluorophenyl)-2-nitrophenolateHCl4-(3,4-Difluorophenyl)-2-nitrophenol\text{3,4-Difluoronitrobenzene} + \text{Phenolate} \xrightarrow{\text{Base}} \text{4-(3,4-Difluorophenyl)-2-nitrophenolate} \xrightarrow{\text{HCl}} \text{4-(3,4-Difluorophenyl)-2-nitrophenol}

Physicochemical Properties

Acidity and Solubility

The compound’s acidity is expected to exceed that of 4-nitrophenol due to the combined electron-withdrawing effects of the nitro and fluorine groups. A predicted pKₐ range of 5.8–6.3 aligns with trends observed in 2-fluoro-4-nitrophenol (pKₐ ≈ 6.9) .

Property4-Nitrophenol 2-Fluoro-4-Nitrophenol 4-(3,4-Difluorophenyl)-2-Nitrophenol (Predicted)
Molecular Weight139.11 g/mol157.10 g/mol251.18 g/mol
pKₐ7.15~6.95.8–6.3
Solubility in Water1.6 g/100 mLLowVery Low (<0.1 g/100 mL)

Spectral Characteristics

  • UV-Vis Absorption: Analogous to 4-nitrophenol , the deprotonated form (phenolate) would exhibit strong absorbance near 405 nm (ε ≈ 18 mM⁻¹cm⁻¹), while the protonated form shows weak absorption at this wavelength.

  • Isosbestic Point: Expected near 348 nm, consistent with nitrophenol derivatives .

Research Gaps and Future Directions

  • Synthetic Optimization: Develop regioselective methods to improve yield and purity.

  • Biological Screening: Evaluate antiproliferative, antimicrobial, and kinase-inhibitory activities.

  • Environmental Impact: Assess biodegradation and bioaccumulation potential.

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